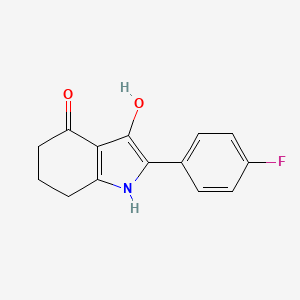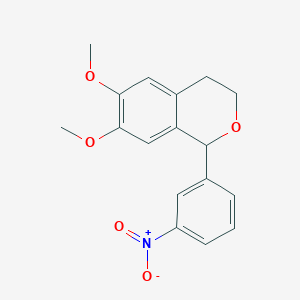![molecular formula C32H30N2O7 B4334587 N,N'-10,11-dihydrodibenzo[b,f]oxepine-1,3-diylbis(3,4-dimethoxybenzamide)](/img/structure/B4334587.png)
N,N'-10,11-dihydrodibenzo[b,f]oxepine-1,3-diylbis(3,4-dimethoxybenzamide)
Descripción general
Descripción
N,N’-10,11-dihydrodibenzo[b,f]oxepine-1,3-diylbis(3,4-dimethoxybenzamide) is a complex organic compound that belongs to the class of dibenzooxepines This compound is characterized by its unique structure, which includes a dibenzooxepine core and two dimethoxybenzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-10,11-dihydrodibenzo[b,f]oxepine-1,3-diylbis(3,4-dimethoxybenzamide) typically involves multiple steps, starting with the formation of the dibenzooxepine core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxepine ring. Subsequent steps involve the introduction of the dimethoxybenzamide groups through amide bond formation reactions. These reactions often require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-10,11-dihydrodibenzo[b,f]oxepine-1,3-diylbis(3,4-dimethoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N,N’-10,11-dihydrodibenzo[b,f]oxepine-1,3-diylbis(3,4-dimethoxybenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N,N’-10,11-dihydrodibenzo[b,f]oxepine-1,3-diylbis(3,4-dimethoxybenzamide) involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid
- 10,11-dihydrodibenzo[b,f]oxepine-4,6-dicarboxylic acid dimethyl ester
- Dibenzothiepin derivatives
Uniqueness
N,N’-10,11-dihydrodibenzo[b,f]oxepine-1,3-diylbis(3,4-dimethoxybenzamide) is unique due to its specific structural features, such as the presence of two dimethoxybenzamide groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
N-[4-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydrobenzo[b][1]benzoxepin-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O7/c1-37-26-13-10-20(15-29(26)39-3)31(35)33-22-17-24(34-32(36)21-11-14-27(38-2)30(16-21)40-4)23-12-9-19-7-5-6-8-25(19)41-28(23)18-22/h5-8,10-11,13-18H,9,12H2,1-4H3,(H,33,35)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMBZAUGQHFFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C3CCC4=CC=CC=C4OC3=C2)NC(=O)C5=CC(=C(C=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4334504.png)
![3-(3,4-DIMETHOXYPHENYL)-N-[4-(4-MORPHOLINYLMETHYL)BENZYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4334511.png)
![N-[2-(4-fluorophenyl)ethyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4334517.png)
![methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B4334526.png)
![3-(4-METHOXYPHENYL)-3A,7,8,8A-TETRAHYDRO-5,8-EPOXYOXEPINO[4,5-D]ISOXAZOL-4(5H)-ONE](/img/structure/B4334529.png)

![3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE](/img/structure/B4334546.png)
![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide](/img/structure/B4334553.png)
![2-(2-{9-PHENYL-2,4,8,10-TETRAOXASPIRO[5.5]UNDECAN-3-YL}PROPAN-2-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE](/img/structure/B4334564.png)
![N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE](/img/structure/B4334573.png)
![methyl [2-(acetylamino)-4-nitrophenoxy]acetate](/img/structure/B4334577.png)
![N-{2-[2-(2-ACETAMIDOETHOXY)-4-NITROPHENOXY]ETHYL}ACETAMIDE](/img/structure/B4334582.png)

![ethyl [2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4,5-dimethylphenoxy]acetate](/img/structure/B4334596.png)
